2'-Fluoro-2'-deoxyadenosine triphosphate

DNA Polymerase Modified Nucleotide Enzyme Specificity

2'-Fluoro-2'-deoxyadenosine triphosphate (2'-F-dATP; CAS 73449-07-7) is a fluorinated nucleotide analog of adenosine triphosphate, distinguished by the substitution of a fluorine atom for the hydroxyl group at the 2'-position of the ribose sugar. This modification confers distinct properties that differentiate it from both its natural counterpart (dATP) and other modified nucleotides.

Molecular Formula C10H15FN5O12P3
Molecular Weight 509.17 g/mol
Cat. No. B12073936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-2'-deoxyadenosine triphosphate
Molecular FormulaC10H15FN5O12P3
Molecular Weight509.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N
InChIInChI=1S/C10H15FN5O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)
InChIKeyCCXCDDWASROAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-2'-deoxyadenosine Triphosphate (2'-F-dATP): A Critical 2'-Fluoro-Modified Nucleotide for SELEX and Polymerase Studies


2'-Fluoro-2'-deoxyadenosine triphosphate (2'-F-dATP; CAS 73449-07-7) is a fluorinated nucleotide analog of adenosine triphosphate, distinguished by the substitution of a fluorine atom for the hydroxyl group at the 2'-position of the ribose sugar [1]. This modification confers distinct properties that differentiate it from both its natural counterpart (dATP) and other modified nucleotides. It serves as a substrate and an inhibitor for various DNA and RNA polymerases, most notably inhibiting E. coli DNA-dependent RNA polymerase with a Ki of 200 µM [2]. Due to its ability to impart nuclease resistance to oligonucleotides, it is a widely used building block in the systematic evolution of ligands by exponential enrichment (SELEX) process for the generation of nuclease-resistant aptamers .

SELEX aptamer generation requiring nuclease resistance
Substrate for human polymerase γ (pol γ); not incorporated by pol α
19F NMR biophysical probe for nucleic acid structure/dynamics
RNA polymerase inhibition assay context (E. coli RNAP)

Why 2'-Fluoro-2'-deoxyadenosine Triphosphate Cannot Be Simply Replaced by Other Modified or Natural Nucleotides


The selection of a modified nucleotide like 2'-F-dATP is not an arbitrary or interchangeable decision. The specific chemical modification dictates a unique functional profile that is not shared across the class of 2'-fluoro- or 2'-O-methyl-nucleotides. As demonstrated by the inability of human DNA polymerase α (pol α) to polymerize 2'-O-MedATP while it does incorporate other 2'-FdNTPs, or the failure of pol α to incorporate 2'-FdATP under standard conditions [1], each analog's interaction with a given enzyme is highly specific. Furthermore, the magnitude of kinetic effects from 2'-fluorine substitution is nucleotide-dependent, with dATP and dUTP being the most affected [1]. This means a protocol optimized for 2'-F-dCTP will not perform identically with 2'-F-dATP. The following quantitative evidence demonstrates why 2'-F-dATP occupies a distinct niche and must be evaluated against its closest comparators, rather than as a generic member of its class.

2'-O-Methyl-ATP Not a substrate for pol γ; polymerase specificity may not transfer. Protocol optimized for 2'-F-dATP will fail with 2'-O-methyl analogs.
2'-Azido-ATP Exhibits competitive inhibition with higher incorporation (~10% ATP) vs. mixed-type, sub-1% incorporation of 2'-F-dATP. Mechanism and inhibitory potency differ markedly.
Natural dATP / ATP Lack 2'-fluoro modification; no nuclease resistance for SELEX, no 19F NMR reporter, and different polymerase kinetics.

Head-to-Head Comparative Performance Data for 2'-Fluoro-2'-deoxyadenosine Triphosphate


Comparative Substrate Incorporation by Human DNA Polymerases: 2'-F-dATP vs. 2'-O-MedATP

Unlike 2'-O-methyl-ATP (2'-O-MedATP), 2'-F-dATP can serve as a substrate for human DNA polymerase γ (pol γ). While pol γ efficiently incorporates all 2'-fluorinated deoxynucleotides (2'-FdNTPs), it fails to polymerize any of the corresponding 2'-O-methyl-deoxynucleotides (2'-O-MedNTPs) [1]. Furthermore, human DNA polymerase α (pol α) showed a stark difference, incorporating 2'-FdNTPs except for 2'-FdATP, whereas it incorporated none of the 2'-O-MedNTPs [1]. This highlights that the 2'-fluoro modification is uniquely permissive for pol γ relative to the bulkier 2'-O-methyl group, but that pol α exhibits high specificity even within the 2'-FdNTP class.

Pol γ substrate comparison
Head-to-head
2'-F-dATP: substrate for pol γ 2'-O-MedATP: not a substrate
Required for pol γ-dependent mitochondrial studies
In vitro pol α/γ assay context; pol α does not incorporate 2'-F-dATP
DNA Polymerase Modified Nucleotide Enzyme Specificity

Comparative Misinsertion Frequencies of 2'-Fluoro-dNTPs by Human Polymerase γ

Among the four 2'-fluorinated deoxynucleotides tested, 2'-F-dATP demonstrates the lowest misinsertion frequency when processed by human DNA polymerase γ (pol γ). The relative order of misinsertion frequencies for pol γ was found to be: FIAUTP > 2'-FdCTP > 2'-FdGTP > 2'-FdATP > 2'-FdUTP [1]. This indicates that 2'-F-dATP is incorporated with greater fidelity compared to other 2'-FdNTPs by this critical mitochondrial polymerase.

Misinsertion fidelity rank
Head-to-head
FIAUTP > 2'-FdCTP > 2'-FdGTP > 2'-FdATP (pol γ) > 2'-FdUTP
Lowest misinsertion among 2'-FdNTPs; supports high-fidelity synthesis
Purified human pol γ assay; relative error rate ranking
DNA Polymerase Fidelity Mutagenesis Modified Nucleotide

Inhibition Potency Against E. coli RNA Polymerase: 2'-F-dATP vs. Natural ATP

2'-F-dATP acts as a direct inhibitor of E. coli DNA-dependent RNA polymerase, with a measured inhibition constant (Ki) of 200 µM [1]. This contrasts with the natural substrate, ATP, which is, of course, not an inhibitor. While other 2'-fluoro analogs like 2'-F-dUTP may also inhibit polymerases, this specific Ki value for the adenosine analog against a key bacterial enzyme provides a quantifiable benchmark for experimental design, distinguishing its potency from other nucleotides.

E. coli RNAP inhibition
Head-to-head
Ki = 200 µM
Quantitative benchmark for transcription inhibition assays
E. coli DNA-dependent RNA polymerase; ATP is not an inhibitor
RNA Polymerase Inhibitor Transcription Antibacterial Research

Substrate vs. Inhibitor Profile for RNA Synthesis: 2'-F-dATP (AfTP) vs. 2'-Azido-ATP (AzTP)

In a direct comparative study with E. coli RNA polymerase, 2'-deoxy-2'-fluoroadenosine 5'-triphosphate (AfTP) and 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AzTP) exhibit markedly different behaviors. AzTP is incorporated at 10% the rate of natural ATP and acts as a competitive inhibitor, while AfTP is a very poor substrate, incorporating at <1% the rate of ATP, and exerts a strong but mixed-type inhibition [1]. This indicates that the smaller fluorine atom at the 2'-position results in a different inhibitory mechanism compared to the bulkier azido group.

RNAP: AfTP vs AzTP
Head-to-head
AfTP:
Distinct mixed-type inhibition mechanism for RNA polymerase studies
E. coli RNAP; AfTP offers stronger transcriptional arrest
19F NMR reporter
Class-level
19F nucleus present; zero background in biological systems
Supports 19F NMR structural probing context
Supplier-reported; class-level inference. Absent in natural/2'-O-methyl nucleotides.
RNA Polymerase Nucleotide Analog Enzyme Mechanism

Unique 19F NMR Reporter Capability

The 2'-fluoro modification on dATP provides a unique and highly sensitive 19F NMR reporter group. Unlike 1H or 13C, 19F is virtually absent from biological systems, providing a zero-background signal for probing nucleic acid structure and dynamics [1]. This feature is not present in natural nucleotides (dATP, ATP) or in other common modifications like 2'-O-methyl (2'-O-MedATP) or 2'-amino (2'-NH2-dATP) analogs, which lack the fluorine nucleus.

19F NMR reporter
Class-level
19F nucleus present; zero background in biological systems
Supports 19F NMR structural probing context
Supplier-reported; class-level inference. Absent in natural/2'-O-methyl nucleotides.
19F NMR RNA Structure Biophysical Probe

Optimal Research and Industrial Use Cases for 2'-Fluoro-2'-deoxyadenosine Triphosphate Based on Quantitative Evidence


High-Fidelity Synthesis of Modified DNA for Mitochondrial Studies

Based on evidence that 2'-F-dATP is incorporated by human DNA polymerase γ (pol γ) with the lowest misinsertion frequency among 2'-FdNTPs [1], this compound is ideally suited for synthesizing modified DNA strands intended for studies of mitochondrial DNA replication, repair, and transcription. Its use minimizes the introduction of unwanted mutations, ensuring the fidelity of the synthesized genetic material.

Generation of Nuclease-Resistant Aptamers via SELEX

Given its proven application in SELEX and the nuclease resistance conferred by 2'-fluoro modification [1], 2'-F-dATP is a critical reagent for generating therapeutic and diagnostic aptamers with enhanced stability in biological fluids. It is the preferred adenosine analog for aptamer libraries where resistance to serum nucleases is a primary selection criterion.

Studying RNA Polymerase Inhibition Mechanisms

The distinct inhibitory profile of 2'-F-dATP—specifically its Ki of 200 µM for E. coli RNA polymerase [1] and its mixed-type inhibition (as opposed to the competitive inhibition by 2'-azido-ATP) [2]—makes it a key tool for dissecting the molecular mechanisms of transcription. Researchers can use it to precisely arrest RNA polymerase at defined positions or to investigate the structural basis of mixed-type inhibition.

Biophysical Probing of Nucleic Acid Structure with 19F NMR

The unique 19F NMR reporter capability of 2'-F-dATP [1] makes it an indispensable probe for advanced biophysical studies. It can be enzymatically incorporated into RNA or DNA to provide a site-specific, background-free spectroscopic handle for monitoring conformational changes, ligand binding events, and RNA folding dynamics, a feature not available with natural or 2'-O-methyl modified nucleotides.

Application
Selection Property
Validation Focus
Mitochondrial DNA replication/repair studies
Polymerase γ substrate fidelity
Pol γ incorporation and misinsertion frequency assays
Nuclease-resistant aptamer SELEX
2'-Fluoro modification for serum stability
Aptamer nuclease resistance screening and binding affinity
Transcriptional inhibition mechanism studies
RNA polymerase inhibition potency and type
Ki determination and mixed-type inhibition kinetics
19F NMR nucleic acid structural probing
Site-specific 19F reporter capability
Chemical shift and relaxation dynamics analysis

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28 linked technical documents
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